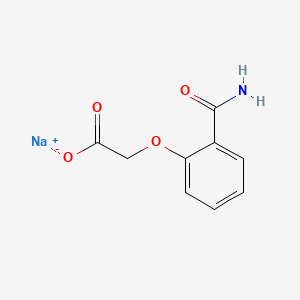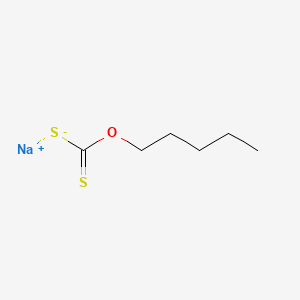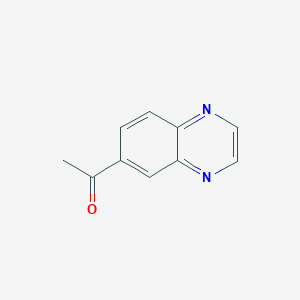
1-(喹喔啉-6-基)乙酮
描述
“1-(Quinoxalin-6-yl)ethanone” is a chemical compound with the molecular formula C10H8N2O. It has a molecular weight of 172.19 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “1-(Quinoxalin-6-yl)ethanone” is 1S/C10H8N2O/c1-7(13)8-2-3-9-10(6-8)12-5-4-11-9/h2-6H,1H3 . This indicates the presence of a quinoxaline ring attached to an ethanone group.Physical And Chemical Properties Analysis
“1-(Quinoxalin-6-yl)ethanone” is a solid at room temperature . It has a molecular weight of 172.183 . The compound has a density of 1.2±0.1 g/cm3 and a boiling point of 318.9±22.0 °C at 760 mmHg . The melting point is reported to be between 106-108°C .科学研究应用
-
Antimicrobial Activity : Quinoxaline derivatives have been studied for their potential as antimicrobials . The methods of application typically involve in vitro testing against various bacterial and fungal strains. The outcomes of these studies often include measurements of the minimum inhibitory concentration (MIC) of the compound.
-
Anti-Amoebic, Anti-Proliferative Activity : Some quinoxaline derivatives have shown anti-amoebic and anti-proliferative activities . These compounds are typically tested in vitro against specific amoebic species or cancer cell lines. The outcomes can include measurements of cell viability or growth inhibition.
-
Hypoglycemic, Anti-Glaucoma Activity : Quinoxaline derivatives have also been studied for their potential hypoglycemic and anti-glaucoma activities . These studies often involve in vivo testing in animal models, with outcomes including measurements of blood glucose levels or intraocular pressure.
-
Antiviral Activity : Some quinoxaline derivatives have demonstrated antiviral activity . These compounds are typically tested in vitro against specific viral strains. The outcomes of these studies can include measurements of viral replication or infectivity.
-
Cytotoxic with Anticancer, Antitumor Activity : Quinoxaline derivatives have been studied for their potential cytotoxic effects and their potential as anticancer and antitumor agents . These studies often involve in vitro testing against various cancer cell lines, with outcomes including measurements of cell viability or apoptosis.
-
Anti-Inflammatory and Analgesic Activity : Some quinoxaline derivatives have shown anti-inflammatory and analgesic activities . These compounds are typically tested in vivo in animal models, with outcomes including measurements of pain response or inflammation markers.
-
Antithrombotic Activity : Some quinoxaline derivatives have shown antithrombotic activities . These compounds are typically tested in vivo in animal models, with outcomes including measurements of blood clotting times or platelet aggregation.
-
Anti-HIV Agents : Quinoxaline derivatives have been studied for their potential as anti-HIV agents . These studies often involve in vitro testing against the HIV virus, with outcomes including measurements of viral replication or infectivity.
-
Organic Solar Cells : Quinoxaline-based compounds have been used in the development of organic solar cells . These studies often involve the synthesis of quinoxaline-based polymers and testing their photovoltaic properties in solar cell devices.
As for “1-(Quinoxalin-6-yl)ethanone” specifically, I was unable to find more detailed applications. It’s possible that this compound is still under research or not widely used yet .
-
Antibacterial and Antifungal Activity : Quinoxaline derivatives have been studied for their potential as bacteriocides and insecticides . They have shown antibacterial and antifungal activities.
-
Antitubercular Activity : Some quinoxaline derivatives have demonstrated antitubercular activities .
-
Analgesic and Anti-Inflammatory Activity : Quinoxaline derivatives have been studied for their analgesic and anti-inflammatory activities.
-
Biocatalysis in Chemotherapeutic Synthesis : Quinoxaline derivatives have been used in the synthesis of potential chemotherapeutic agents via biocatalysis .
-
Industrial and Synthetic Organic Chemistry : Quinoxaline derivatives have versatile applications in the fields of industrial and synthetic organic chemistry .
As for “1-(Quinoxalin-6-yl)ethanone” specifically, I was unable to find more detailed applications. It’s possible that this compound is still under research or not widely used yet .
安全和危害
The compound is associated with certain hazards. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
属性
IUPAC Name |
1-quinoxalin-6-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-7(13)8-2-3-9-10(6-8)12-5-4-11-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJNWCSVQXNMFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=NC=CN=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627142 | |
| Record name | 1-(Quinoxalin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Quinoxalin-6-yl)ethanone | |
CAS RN |
83570-42-7 | |
| Record name | 1-(Quinoxalin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate](/img/structure/B1592952.png)
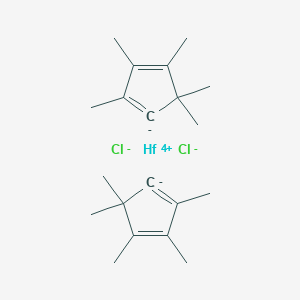
![5-Methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B1592957.png)
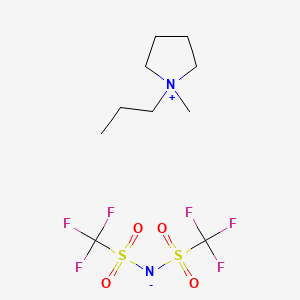
![(R)-Benzyl 2-(7-carbamoyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine-1-carboxylate](/img/structure/B1592959.png)
![(2S,3S,4R,5S,6R)-2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-6-(methylthio)tetrahydropyran-3,4,5-triyl Triacetate](/img/structure/B1592960.png)
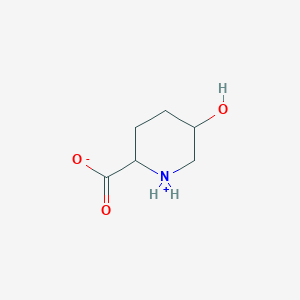
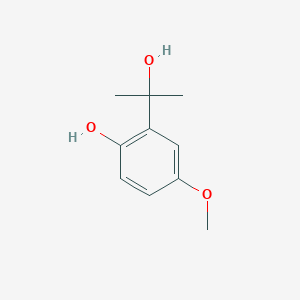
![4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1592963.png)
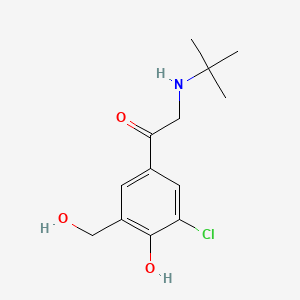
![4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1592965.png)
![Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]-, monosodium salt](/img/structure/B1592971.png)
